REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1C(O)=O.CN(C=O)C.C(Cl)(=O)[C:19]([Cl:21])=[O:20]>CC1OCCC1>[S:1]1[CH:2]=[C:3]([C:19]([Cl:21])=[O:20])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1=2
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
45.5 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 16 h of stirring at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to 5 volumes
|
Type
|
CUSTOM
|
Details
|
to remove the excess of oxalyl chloride
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C(=C1)C(=O)Cl)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |